1-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol
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Overview
Description
1-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol: is a chemical compound with a complex molecular structure that has gained significant attention in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentanone with trimethylsilylacetylene in the presence of a base, followed by reduction to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclopentan-1-ol moiety can interact with biological molecules, potentially influencing their function and activity .
Comparison with Similar Compounds
- 1-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol
- 1-[2-(trimethylsilyl)ethynyl]cyclobutan-1-ol
- 1-[2-(trimethylsilyl)ethynyl]cyclopropan-1-ol
Comparison: 1-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol is unique due to its specific ring size and the presence of the trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Biological Activity
1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C9H14OSi. The compound features a cyclopentanol structure with a trimethylsilyl (TMS) ethynyl group, which enhances its reactivity and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the TMS-ethynyl group : This can be achieved through Sonogashira coupling reactions, where a terminal alkyne is reacted with a halogenated compound under palladium catalysis.
- Cyclization : The ethynyl group is then introduced onto the cyclopentanol framework, often through nucleophilic substitution or addition reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antiproliferative Effects :
Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of ethynyl compounds have demonstrated significant antiproliferative activity against human breast cancer (MCF-7) and ovarian carcinoma (HO-8910) cells, suggesting potential therapeutic applications in oncology .
Mechanism of Action :
The biological activity is largely attributed to the compound's ability to interact with cellular targets through mechanisms such as:
- Inhibition of Enzymatic Activity : The presence of the hydroxyl group allows for hydrogen bonding, which may enhance binding affinity to enzymes involved in cancer progression.
- Disruption of Cell Signaling Pathways : Ethynyl groups can modulate signaling pathways by acting as competitive inhibitors or allosteric modulators.
Case Studies
Properties
CAS No. |
71321-24-9 |
---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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